molecular formula C17H18N2O2 B6423124 2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole CAS No. 1018126-66-3

2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole

Cat. No.: B6423124
CAS No.: 1018126-66-3
M. Wt: 282.34 g/mol
InChI Key: IUSABBYZEMXWMK-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 4-ethylphenoxymethyl substituent at position 2 and a methoxy group at position 5 of the benzodiazole core. Its synthesis involves reacting substituted phenoxy acetic acids with o-phenylenediamine derivatives under acidic conditions, as demonstrated in related compounds (e.g., Scheme 1 in ).

Properties

IUPAC Name

2-[(4-ethylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-12-4-6-13(7-5-12)21-11-17-18-15-9-8-14(20-2)10-16(15)19-17/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSABBYZEMXWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor under specific conditions to introduce the ethylphenoxy group. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Benzimidazole vs. Related Heterocycles

  • Benzodiazole vs. Benzimidazole-1,3-dioxides (BzNO): BzNO derivatives (e.g., compound 79 in ) exhibit nitroxy groups that confer redox activity, unlike the methoxy-substituted target compound. This structural difference influences their biological roles, with BzNO derivatives often showing radical scavenging or antimicrobial properties.

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 4-EtPhOCH2 (C2), OMe (C5) ~325.4 (estimated) Not reported Under investigation
2-(4-Fluorophenyl)methyl analog () 4-F-PhCH2 (C2), OMe (C5) ~319.3 (HCl salt) Not reported Antiviral (inferred)
Omeprazole () Pyridinylmethyl-sulfinyl (C2), OMe (C5) 345.4 156–158 Proton pump inhibition
2-Phenoxymethylbenzimidazole () PhOCH2 (C2) ~254.3 180–182 Antimicrobial

Key Observations:

  • Sulfinyl groups (e.g., omeprazole) enhance acidity and target engagement with proton pumps, whereas the phenoxymethyl group may favor interactions with hydrophobic enzyme pockets.

Spectroscopic and Analytical Data

  • IR/NMR Trends: The target compound’s IR spectrum would show C-O-C stretches (~1250 cm⁻¹) from the methoxy and phenoxymethyl groups, similar to analogs in . ¹H NMR would display aromatic protons (δ 6.5–8.0 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.6 ppm for CH2).
  • Elemental Analysis: Reported deviations <0.4% in related compounds () confirm high purity, suggesting reliable synthetic protocols.

Biological Activity

2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a methoxy group and an ethylphenoxy moiety. Its chemical structure can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This structure contributes to its solubility and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. A study comparing various benzodiazole derivatives reported that specific substitutions enhance antibacterial efficacy, suggesting that this compound may possess similar properties .

2. Anticancer Properties

Benzodiazole derivatives are increasingly recognized for their anticancer potential. Research indicates that modifications in the benzodiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain benzodiazoles inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-712.5Apoptosis induction
Study BHeLa8.0PI3K/Akt pathway inhibition

3. Neuropharmacological Effects

Benzodiazoles have been explored for their neuropharmacological effects, particularly in the context of anxiety and depression. Compounds in this class may act as modulators of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary findings suggest that this compound could influence these pathways, potentially offering therapeutic benefits in mood disorders .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors may underlie its neuropharmacological effects.

Case Studies

A notable case study involved the synthesis and evaluation of various benzodiazole derivatives for their anticancer properties. The study highlighted that specific structural modifications significantly enhanced cytotoxicity against breast cancer cell lines, reinforcing the importance of chemical structure in determining biological activity .

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